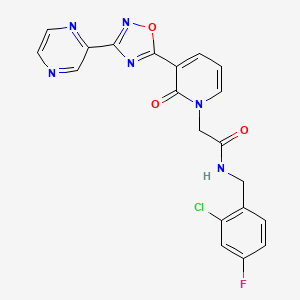
1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-phenethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-phenethylurea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrahydrofuran ring, a phenethyl group, and a urea moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-phenethylurea typically involves the following steps:
Formation of 3-Hydroxytetrahydrofuran: This intermediate can be synthesized through the cyclization and hydrolysis of 3,4-Dibromo-1-methoxybutane or via hydroboration of dihydrofuran using borane reagents.
Coupling with Phenethylamine: The 3-Hydroxytetrahydrofuran is then reacted with phenethylamine under suitable conditions to form the desired urea derivative. This step often involves the use of coupling agents such as carbodiimides or isocyanates to facilitate the formation of the urea bond.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols.
化学反応の分析
Types of Reactions
1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (HNO3) or halogenating agents (Cl2, Br2).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, halogenated, or other substituted derivatives.
科学的研究の応用
1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-phenethylurea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The hydroxyl group in the tetrahydrofuran ring and the urea moiety can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the phenethyl group can interact with hydrophobic pockets in proteins, modulating their function.
類似化合物との比較
Similar Compounds
3-Hydroxytetrahydrofuran: A key intermediate in the synthesis of the target compound.
Phenethylurea: Shares the urea moiety and phenethyl group but lacks the tetrahydrofuran ring.
Tetrahydrofuran derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-phenethylurea is unique due to the combination of its tetrahydrofuran ring, phenethyl group, and urea moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for research and industrial applications.
特性
IUPAC Name |
1-[(3-hydroxyoxolan-3-yl)methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-13(16-10-14(18)7-9-19-11-14)15-8-6-12-4-2-1-3-5-12/h1-5,18H,6-11H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKOGWIZSGKOMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)NCCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]thiophene-3-carboxamide](/img/structure/B2544504.png)


![rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexane-1-carboxylicacid](/img/structure/B2544509.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2544514.png)
![4-tert-butyl-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B2544518.png)
![2-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}acetamide](/img/structure/B2544519.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2544521.png)
![1-[2-(4-Cyclohexylpiperazin-1-yl)-2-oxoethyl]-3-(4-fluorophenyl)imidazolidin-2-one](/img/structure/B2544522.png)
![N-(furan-2-ylmethyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2544523.png)


![N-(4-butylphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/new.no-structure.jpg)
